4-Amino-5-(cyclopentyloxy)dihydrofuran-2(3H)-one
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Overview
Description
4-Amino-5-(cyclopentyloxy)dihydrofuran-2(3H)-one is a synthetic organic compound that belongs to the class of dihydrofurans
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-(cyclopentyloxy)dihydrofuran-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of Amino Alcohols: Starting from amino alcohols and cyclopentanone derivatives.
Reaction Conditions: The reactions are usually carried out in the presence of catalysts such as acids or bases, under reflux conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes to maximize yield and purity. This may include:
Continuous Flow Synthesis: For large-scale production.
Purification Techniques: Such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-(cyclopentyloxy)dihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: Leading to the formation of corresponding oxo derivatives.
Reduction: Producing reduced forms of the compound.
Substitution: Where functional groups can be substituted with other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example:
Oxidation: May yield oxo derivatives.
Reduction: Could produce alcohols or amines.
Substitution: Might result in halogenated or other substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying enzyme interactions and metabolic pathways.
Medicine: Potential use in drug development for treating various diseases.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Amino-5-(cyclopentyloxy)dihydrofuran-2(3H)-one would involve its interaction with specific molecular targets. This could include:
Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Pathways Involved: Could include metabolic pathways, signal transduction pathways, etc.
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-(methoxy)dihydrofuran-2(3H)-one: Similar structure with a methoxy group instead of a cyclopentyloxy group.
4-Amino-5-(ethoxy)dihydrofuran-2(3H)-one: Similar structure with an ethoxy group.
Uniqueness
4-Amino-5-(cyclopentyloxy)dihydrofuran-2(3H)-one is unique due to its specific substituent, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
Molecular Formula |
C9H15NO3 |
---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
4-amino-5-cyclopentyloxyoxolan-2-one |
InChI |
InChI=1S/C9H15NO3/c10-7-5-8(11)13-9(7)12-6-3-1-2-4-6/h6-7,9H,1-5,10H2 |
InChI Key |
HHEQYMDNUGHICY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC2C(CC(=O)O2)N |
Origin of Product |
United States |
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